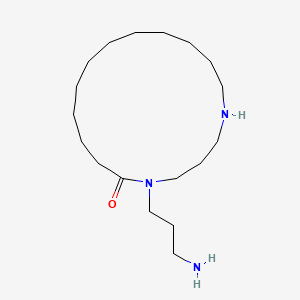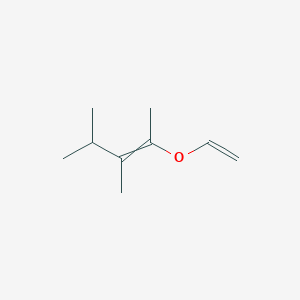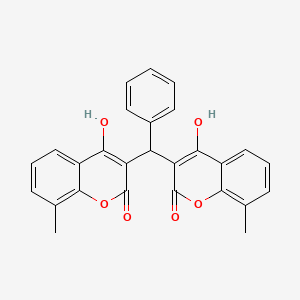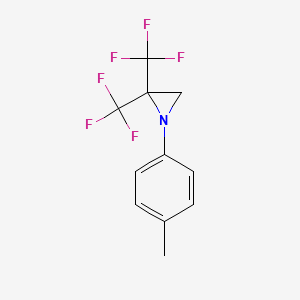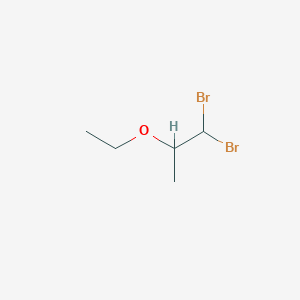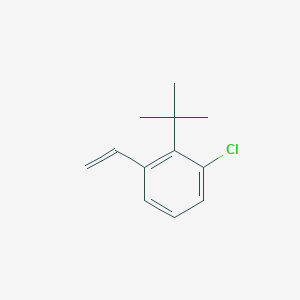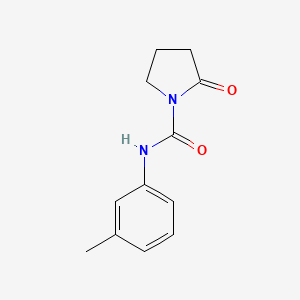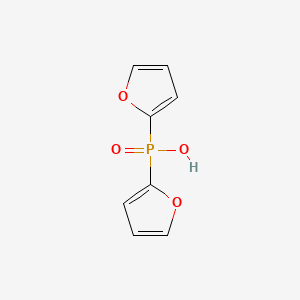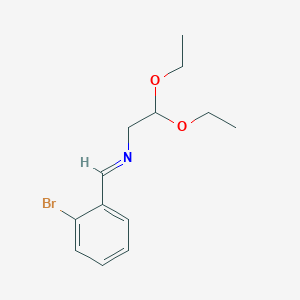
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a methanimine group bonded to a diethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2,2-diethoxyethylamine.
Condensation Reaction: The aldehyde group of 2-bromobenzaldehyde reacts with the amine group of 2,2-diethoxyethylamine under acidic or basic conditions to form the imine linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Scientific Research Applications
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(E)-1-(2-Chlorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a chlorine atom instead of bromine.
(E)-1-(2-Fluorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a fluorine atom instead of bromine.
(E)-1-(2-Iodophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with an iodine atom instead of bromine.
Uniqueness: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
Properties
CAS No. |
63927-19-5 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C13H18BrNO2/c1-3-16-13(17-4-2)10-15-9-11-7-5-6-8-12(11)14/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
LTSGSDPKSVJWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=CC1=CC=CC=C1Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


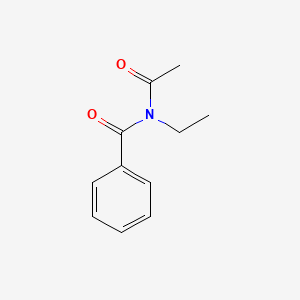
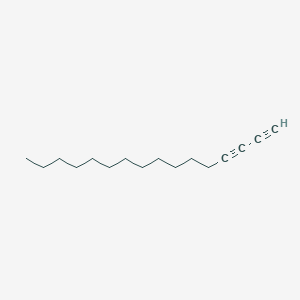
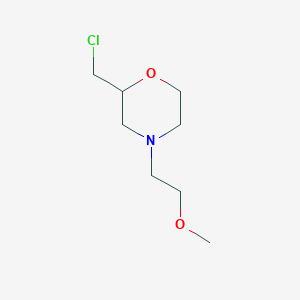
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
